7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt
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Overview
Description
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt is a chemical compound with the molecular formula C10H6K2O7S2 and a molecular weight of 380.47704 g/mol . This compound is known for its off-white solid form and slight solubility in DMSO and methanol . It is used in various chemical processes and is a useful research chemical for organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt typically involves the sulfonation of 1,3-naphthalenediol followed by neutralization with potassium hydroxide . The reaction conditions often require a controlled temperature environment and the use of an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where 1,3-naphthalenediol is reacted with sulfuric acid or oleum, followed by neutralization with potassium hydroxide . The product is then purified through crystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt involves proton transfer kinetics. In aqueous solutions, the monoanion of this compound undergoes pseudo-first order dissociation and its conjugate base undergoes second order protonation in the lowest excited singlet state . This proton transfer is influenced by the solvent composition and the presence of formamide, which disrupts the aqueous solvent cage and impairs the Grotthus proton-transfer mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthol-6,8-disulfonic acid, potassium salt
- 2-Naphthol-8-sulfonic acid, potassium salt
- 7-Hydroxy-1-naphthalenesulfonic acid, sodium salt
Uniqueness
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt is unique due to its specific sulfonation pattern and its ability to act as a fluorescent probe in biological assays . Its distinct proton transfer kinetics in various solvent compositions also set it apart from other similar compounds .
Properties
CAS No. |
13846-08-7 |
---|---|
Molecular Formula |
C10H7KO7S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
potassium;6-hydroxy-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
InChI Key |
JVSUOVXPDNOGKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)O.[K+] |
13846-08-7 842-18-2 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
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